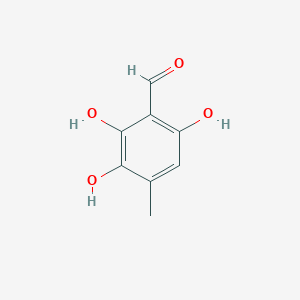
2,3,6-Trihydroxy-4-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trihydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H8O4 It is a derivative of benzaldehyde, characterized by the presence of three hydroxyl groups and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trihydroxy-4-methylbenzaldehyde typically involves the hydroxylation of toluene derivatives. One common method is the hydroxylation of 2-chloro-6-methylbenzoic acid, followed by reduction of the carboxyl group to form 2-chloro-6-methylbenzyl alcohol. This intermediate is then subjected to further hydroxylation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,3,6-Trihydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: 2,3,6-Trihydroxy-4-methylbenzoic acid.
Reduction: 2,3,6-Trihydroxy-4-methylbenzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
科学研究应用
2,3,6-Trihydroxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals
作用机制
The mechanism of action of 2,3,6-Trihydroxy-4-methylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can react with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. These interactions can modulate biological pathways and exert therapeutic effects .
相似化合物的比较
Similar Compounds
- 2,3,4-Trihydroxybenzaldehyde
- 2,4,6-Trihydroxybenzaldehyde
- 3,4,5-Trihydroxybenzaldehyde
Uniqueness
2,3,6-Trihydroxy-4-methylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This structural arrangement allows for unique interactions in chemical reactions and biological systems, differentiating it from other similar compounds .
属性
分子式 |
C8H8O4 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
2,3,6-trihydroxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H8O4/c1-4-2-6(10)5(3-9)8(12)7(4)11/h2-3,10-12H,1H3 |
InChI 键 |
BATFCETZIPDVPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1O)O)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


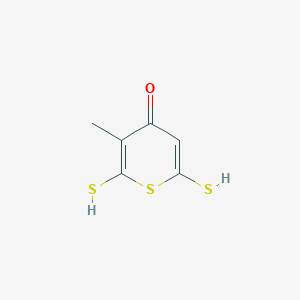
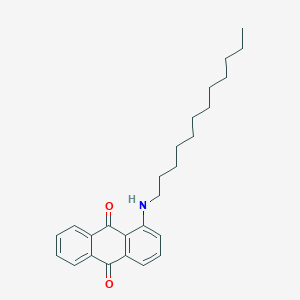

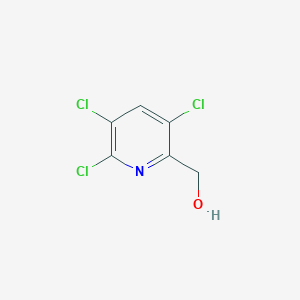
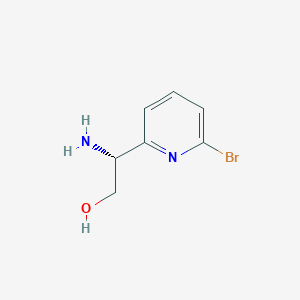
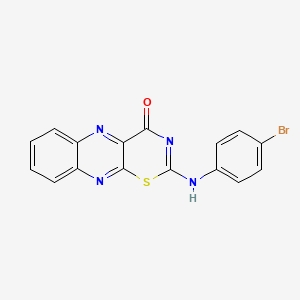

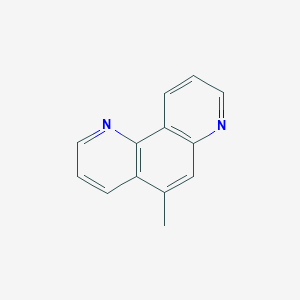
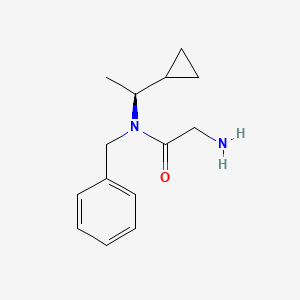
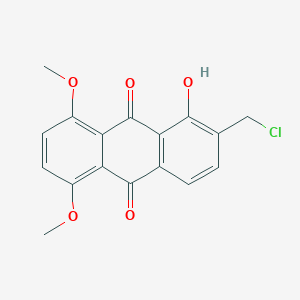
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)
![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)

![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
